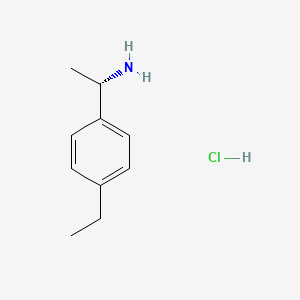

(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride

Overview

Description

(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride, also known as 1-ethyl-4-phenyl-1-piperazine hydrochloride (Et-PEPCH), is an organic compound with a molecular formula of C10H17ClN2. It is a white crystalline powder with a melting point of approximately 178-180°C and a boiling point of approximately 194-196°C. Et-PEPCH is a member of the piperazine family and has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Applications in Polymer Synthesis and Modification

- Polymer Carriers and Nonviral Vectors :Poly(amido-amine)s carrying primary amino groups as side substituents have been synthesized and shown potential as nonviral vectors and polymer carriers for carboxylated drugs. These polymers can be labeled with fluorescent probes, similar to proteins, enhancing their application in drug delivery systems (Malgesini et al., 2003).

Applications in Organic Synthesis and Chemical Modification

Synthesis of Complex Molecules :(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride has been utilized as a chiral auxiliary in the asymmetric synthesis of complex molecules like clopidogrel hydrogen sulfate. This process involves a Strecker reaction, demonstrating the compound's versatility in facilitating stereoselective synthesis (Sashikanth et al., 2013).

Synthesis of Polysilsesquioxane Xerogels :The compound has found application in the synthesis of ethylene and phenylene bridged polysilsesquioxane xerogels. These xerogels, functionalized by amine and thiol groups, demonstrate significant affinity for adsorbing various organic compounds from the gas phase, suggesting potential use in environmental applications (Da̧browski et al., 2007).

Applications in Material Science

Chitosan Hydrogel Modification :Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been explored for their swelling and drug delivery properties. The modification of these hydrogels through covalent Schiff-base linkage presents opportunities for developing pH- and thermo-responsive materials suitable for targeted drug delivery (Karimi et al., 2018).

Synthesis of Functionalized Polymers :The compound has been utilized in the preparation of amine-treated polymers through condensation reaction with various aliphatic and aromatic amines, resulting in polymers with increased thermal stability and potential medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

properties

IUPAC Name |

(1S)-1-(4-ethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCRPRAEAGOHX-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)

![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)